molecular formula C30H46O5 B577257 (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one CAS No. 13855-03-3

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one

Cat. No.: B577257
CAS No.: 13855-03-3
M. Wt: 486.693
InChI Key: KUPRFGZRDQGGDP-WZQDHZQCSA-N
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Description

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is a naturally occurring compound with the molecular formula C30H46O5 . It is known for its complex structure and significant biological activities. The compound is classified as a lanostane-type triterpenoid and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the Lanostane Skeleton: This involves cyclization reactions to form the core structure.

    Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.

    Lactonization: Formation of the γ-lactone ring, which is a characteristic feature of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as certain fungi or plants. The extraction process includes:

    Cultivation of Source Organisms: Growing the fungi or plants under controlled conditions.

    Extraction: Using solvents to extract the compound from the biomass.

    Purification: Employing techniques like chromatography to purify this compound from other components.

Chemical Reactions Analysis

Types of Reactions: (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted lanostane derivatives.

Scientific Research Applications

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell signaling and regulation.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.

Mechanism of Action

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific inhibition of peroxiredoxin 1 and glutaredoxin 3, which are not commonly targeted by other similar compounds .

Properties

CAS No.

13855-03-3

Molecular Formula

C30H46O5

Molecular Weight

486.693

InChI

InChI=1S/C30H46O5/c1-18(2)8-11-23(32)28(7)30(34)17-16-27(6)20-9-10-21-25(3,4)22(31)13-14-26(21,5)19(20)12-15-29(27,30)24(33)35-28/h9,12,18,21-23,31-32,34H,8,10-11,13-17H2,1-7H3/t21-,22-,23?,26+,27-,28-,29+,30-/m0/s1

InChI Key

KUPRFGZRDQGGDP-WZQDHZQCSA-N

SMILES

CC(C)CCC(C1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C)O

Origin of Product

United States

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